1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile
Description
1-Amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is a fused heterocyclic compound featuring a pyrido-benzothiazole core substituted with a 4-chlorophenyl group, two cyano (-CN) groups, and an amino (-NH2) moiety. Its synthesis involves a one-pot condensation reaction between benzothiazoleacetonitrile (1) and aromatic aldehydes, followed by cyclization with malononitrile under reflux in ethanol with triethylamine (TEA) as a catalyst . The compound’s elemental composition (C15H9N3S) was confirmed via analysis: Calcd. C, 68.42%; H, 3.45%; N, 15.96%; Found: C, 68.40%; H, 3.49%; N, 16.01% . The presence of electron-withdrawing cyano groups and the 4-chlorophenyl substituent enhances its reactivity, enabling further derivatization into polycyclic systems like pyrimidopyrido-benzothiazoles and benzothiazolonaphthyridines .
Properties
IUPAC Name |
1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4S/c20-12-7-5-11(6-8-12)17-13(9-21)18(23)24-15-3-1-2-4-16(15)25-19(24)14(17)10-22/h1-8,17H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPFVXUHESWHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring.
Introduction of the Pyridine Ring: The benzothiazole intermediate is then reacted with a pyridine derivative under specific conditions to form the pyrido[2,1-b][1,3]benzothiazole structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that compounds similar to 1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile exhibit significant biological activities. Some key findings include:
- Antiviral Properties : Studies have shown that related compounds can inhibit viral replication in various assays. For instance, derivatives have demonstrated activity against tobacco mosaic virus (TMV) with varying inhibition rates depending on their structural modifications .
- Anticancer Activity : Compounds within this class have been evaluated for their cytotoxic effects on cancer cell lines. The presence of the chlorophenyl group is believed to enhance their interaction with cellular targets.
Potential Therapeutic Applications
Given its promising biological activity, this compound may find applications in:
- Antiviral Drug Development : The compound's ability to inhibit viral replication positions it as a candidate for antiviral therapies.
- Cancer Treatment : Its cytotoxic properties suggest potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in clinical settings.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism of action of 1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or blocking receptor signaling pathways. This interaction often leads to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
(a) 1-Amino-2-(1,3-Benzothiazol-2-yl)-3-(2,4-Dichlorophenyl)-3H-Pyrido[2,1-b][1,3]Benzothiazole-4-Carbonitrile
(b) 2-(1-Amino-2-Cyano-3-Oxo-3H-Pyrido[2,1-b][1,3]Benzothiazol-4-yl)-2,3,3-Trimethylcyclopropane-1,1-Dicarbonitrile (ROPSOH)
- Structural Features: Shares the pyrido-benzothiazole core but incorporates a trimethylcyclopropane-dicarbonitrile moiety. The ketone (3-oxo) group reduces electrophilicity compared to the amino group in the target compound .
Heterocyclic Systems with Varied Ring Frameworks
(a) 2-(4-Chlorophenyl)-8-(Methylthio)-6-Oxo-4-Phenyl-4,6,9,9a-Tetrahydropyrimido[2,1-b][1,3]Oxazine-7-Carbonitrile
- Molecular Formula : C32H25N5O2S .
- Comparison: Replaces the pyrido-benzothiazole core with a pyrimido-oxazine system. The oxazine ring introduces oxygen instead of sulfur, reducing aromaticity and altering solubility. The methylthio (-SCH3) group at position 8 acts as a leaving group, enabling nucleophilic substitutions, whereas the target compound’s cyano groups favor cyclization reactions .
(b) 5-[(4-Chlorophenyl)Sulfanyl]-3-Methyl-6-Phenylimidazo[2,1-b][1,3]Thiazole
- Molecular Formula : C17H12ClN3S2 .
- Key Differences: Features an imidazo-thiazole core instead of pyrido-benzothiazole. The 4-chlorophenylsulfanyl group enhances lipophilicity, which may influence pharmacokinetic properties compared to the target compound’s cyano-rich structure .
Functional Group and Reactivity Comparison
Crystallographic and Supramolecular Features
The target compound’s crystal structure exhibits π-π stacking interactions between the pyrido-benzothiazole core and adjacent aromatic systems, similar to ROPSOH. However, the absence of a solvated methanol molecule (unlike ROPSOH) reduces its lattice flexibility .
Biological Activity
1-Amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzothiazole family and features a complex structure that includes a pyridine ring fused with a benzothiazole moiety, along with two cyano groups and an amino group. The presence of the chlorinated phenyl substituent significantly influences its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.87 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.87 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that compounds related to the benzothiazole family exhibit a variety of biological activities. The specific activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can possess significant antibacterial and antifungal properties. For instance, compounds similar to this one have demonstrated effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Research has indicated that benzothiazoles can inhibit cancer cell proliferation. Compounds within this structural class have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
The biological activity of this compound is believed to be mediated through its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- DNA Interaction : Some studies indicate that benzothiazole derivatives can intercalate into DNA or inhibit DNA gyrase, leading to disruption of replication processes .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antibacterial Activity : In vitro studies demonstrated that similar benzothiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Efficacy : A derivative demonstrated IC50 values ranging from 5 to 15 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The compound is synthesized via a condensation reaction between 2-cyanomethylbenzothiazole and aromatic aldehydes in tetrahydrofuran (THF) with triethylamine (Et₃N) as a catalyst under reflux for 6–8 hours . Key optimization strategies include:
- TLC monitoring to track reaction progress and minimize side products.
- Recrystallization from a 1:1 THF/ethanol mixture to enhance purity and yield (typical yields: 45–70% for analogous compounds) .
- Adjusting solvent polarity and catalyst concentration to control reaction kinetics.
Basic: How can the molecular structure be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- IR spectroscopy identifies functional groups (e.g., amino, nitrile) via characteristic stretches (e.g., ~2200 cm⁻¹ for nitriles) .
- ¹H/¹³C NMR confirms substituent positions and aromatic integration patterns .
- Crystallography :
Advanced: What computational methods are suitable for studying electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .
- Validates experimental data (e.g., EI-MS fragmentation patterns) to confirm molecular stability .
- Molecular Dynamics (MD) Simulations :
- Models solvation effects and intermolecular interactions, aiding in solubility predictions for derivatives .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation :
- Combine IR , NMR , and X-ray crystallography to reconcile discrepancies. For example, ambiguous NOE signals in NMR can be resolved using crystallographic dihedral angles .
- High-Resolution Mass Spectrometry (HRMS) :
- Confirms molecular formulas (e.g., C₁₉H₁₀ClN₅S₂) to rule out isomeric ambiguities .
Advanced: What strategies enhance biological activity while maintaining solubility?
Methodological Answer:
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., nitroso at position 5) to modulate reactivity, as seen in analogous imidazo-thiazoles .
- Optimize hydrophilic-lipophilic balance by substituting the 4-chlorophenyl group with polar moieties (e.g., hydroxymethyl) .
- Solubility Testing :
- Use ethanol/water mixtures (as in spiro-indole derivatives) to empirically determine optimal solvent systems .
Advanced: How can reaction mechanisms for heterocyclic ring formation be experimentally validated?
Methodological Answer:
- Kinetic Studies :
- Monitor intermediates via stopped-flow NMR or time-resolved IR to identify rate-determining steps.
- Isotopic Labeling :
- Track nitrogen or carbon migration pathways (e.g., in pyrido-benzothiazole systems) using ¹⁵N or ¹³C isotopes .
Advanced: What crystallographic challenges arise in resolving disordered structures, and how are they addressed?
Methodological Answer:
- Disorder Handling :
Advanced: How can high-throughput screening pipelines improve the discovery of bioactive derivatives?
Methodological Answer:
- Automated Synthesis :
- Employ flow chemistry to rapidly generate analogs (e.g., morpholino or piperidino substitutions) .
- Docking Studies :
- Pre-screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
